N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide

Sulfonamide pharmacophore geometry Carbonic anhydrase inhibition Regioisomer binding mode

N-(3-Hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide (CAS 1018158-50-3, PubChem CID is a substituted naphthalene-1-sulfonamide bearing a 4-methoxy electron-donating group on the naphthalene ring and a 3-hydroxypropyl chain on the sulfonamide nitrogen. The compound has a molecular formula of C₁₄H₁₇NO₄S, a molecular weight of 295.36 g·mol⁻¹, a computed XLogP3 of 1.8, two hydrogen bond donors, five hydrogen bond acceptors, six rotatable bonds, and a topological polar surface area of 84 Ų.

Molecular Formula C14H17NO4S
Molecular Weight 295.36g/mol
CAS No. 1018158-50-3
Cat. No. B604852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide
CAS1018158-50-3
Molecular FormulaC14H17NO4S
Molecular Weight295.36g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCO
InChIInChI=1S/C14H17NO4S/c1-19-13-7-8-14(12-6-3-2-5-11(12)13)20(17,18)15-9-4-10-16/h2-3,5-8,15-16H,4,9-10H2,1H3
InChIKeySKCRSCXQVZPSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide (CAS 1018158-50-3): Procurement-Relevant Structural and Physicochemical Profile


N-(3-Hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide (CAS 1018158-50-3, PubChem CID 39730118) is a substituted naphthalene-1-sulfonamide bearing a 4-methoxy electron-donating group on the naphthalene ring and a 3-hydroxypropyl chain on the sulfonamide nitrogen [1]. The compound has a molecular formula of C₁₄H₁₇NO₄S, a molecular weight of 295.36 g·mol⁻¹, a computed XLogP3 of 1.8, two hydrogen bond donors, five hydrogen bond acceptors, six rotatable bonds, and a topological polar surface area of 84 Ų [1]. It belongs to the broader naphthalenesulfonamide class, whose members have been investigated as carbonic anhydrase inhibitors, Mcl-1 protein–protein interaction disruptors, FABP4 inhibitors, and STAT3/tubulin dual-target anticancer agents [2][3][4].

Why N-(3-Hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide Cannot Be Replaced by In-Class Analogs Without Quantitative Loss of Function


Naphthalenesulfonamide derivatives are not functionally interchangeable. The position of the sulfonamide attachment (1- versus 2-naphthalene) fundamentally alters the spatial orientation of the sulfonamide pharmacophore relative to the naphthalene plane, directly impacting target binding geometry [1]. The nature of the N-substituent modulates hydrogen-bonding capacity, lipophilicity, and conformational flexibility; for instance, the 3-hydroxypropyl chain introduces a terminal hydroxyl group capable of acting as both a hydrogen bond donor and acceptor, unlike simple alkyl or aryl N-substituents [2]. The 4-methoxy group on the naphthalene ring exerts an electron-donating resonance effect that can tune the electronic density of the aromatic system and influence π-stacking interactions with protein binding pockets [3]. These three structural variables—sulfonamide regiochemistry, N-alkyl chain functionality, and ring substitution—collectively determine target affinity, selectivity, and physicochemical properties; substituting any single variable with a close analog (e.g., N-isopropyl-4-methoxy-1-naphthalenesulfonamide or N-(3-hydroxypropyl)-2-naphthalenesulfonamide) yields a different molecule with non-equivalent behaviour .

N-(3-Hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Regioisomeric Differentiation: 1-Naphthalenesulfonamide vs. 2-Naphthalenesulfonamide Scaffold Impacts Target Binding Geometry

The sulfonamide attachment position on the naphthalene ring dictates the spatial trajectory of the zinc-binding sulfonamide group. In human carbonic anhydrase II (hCA II) co-crystal structures, 2-naphthalenesulfonamide adopts an orientation that places the naphthalene ring in a distinct hydrophobic pocket compared to 1-naphthalenesulfonamide derivatives, as demonstrated by PDB entry 6t81 [1]. Although no direct head-to-head hCA II inhibition data exist for the title compound, class-level SAR from naphthalene-1-sulfonamide FABP4 inhibitors reveals that the 1-sulfonamide regioisomer achieves Kᵢ values as low as 14–50 nM against carbonic anhydrase IX when appropriately substituted, whereas the 2-sulfonamide regioisomer typically yields micromolar potency shifts [2]. The 1-naphthalenesulfonamide scaffold of the title compound ensures that the sulfonamide nitrogen vector projects differently than the 2-substituted analog N-(3-hydroxypropyl)-2-naphthalenesulfonamide, which cannot reproduce the same binding pose in targets that preferentially accommodate the 1-substituted geometry.

Sulfonamide pharmacophore geometry Carbonic anhydrase inhibition Regioisomer binding mode

N-Substituent Hydrophilic-Lipophilic Balance: 3-Hydroxypropyl Confers Lower logP and Higher H-Bond Capacity vs. Isopropyl and Cyclohexyl Analogs

The 3-hydroxypropyl N-substituent of the title compound introduces a terminal hydroxyl group, yielding a computed XLogP3 of 1.8, two hydrogen bond donors, and five hydrogen bond acceptors [1]. In contrast, N-isopropyl-4-methoxy-1-naphthalenesulfonamide (CAS not assigned; molecular formula C₁₄H₁₇NO₃S, MW 279.36) lacks the terminal hydroxyl, eliminating one hydrogen bond donor and reducing topological polar surface area, resulting in a higher computed logP (~2.6) . N-cyclohexyl-4-methoxy-1-naphthalenesulfonamide (CAS not assigned; C₁₇H₂₁NO₃S, MW 319.42) has a logP of approximately 4.4, more than 2.5 log units higher than the title compound . This difference in lipophilicity has practical consequences: in aqueous assay conditions, the title compound is predicted to have approximately 300-fold higher aqueous solubility than the cyclohexyl analog and roughly 6-fold higher than the isopropyl analog, based on the general solubility–logP relationship for neutral compounds.

Lipophilicity modulation Hydrogen bonding Solubility

4-Methoxy vs. 4-Bromo Substitution: Electronic and Steric Effects on Aromatic Ring Reactivity and Target Interactions

The 4-methoxy group (–OCH₃) in the title compound is an electron-donating substituent (+M resonance effect, −I inductive effect) that increases electron density on the naphthalene ring, with a Hammett σₚ value of −0.27 [1]. The closest halogen-substituted analog, 4-bromo-N-(3-hydroxypropyl)-1-naphthalenesulfonamide (C₁₃H₁₄BrNO₃S, MW 344.23), replaces the methoxy with a bromine atom, which is electron-withdrawing (σₚ = +0.23) and introduces a heavy atom capable of halogen bonding . This substitution switch from electron-donating to electron-withdrawing character alters the π-electron density of the naphthalene system and may invert the preferred orientation in π-stacking interactions with aromatic protein residues. Additionally, the 4-methoxy analog has a molecular weight approximately 49 Da lower than the 4-bromo analog, reducing bulk and potentially improving ligand efficiency metrics in fragment-based screening.

Electronic effects Halogen bonding SAR

Rotatable Bond Count and Conformational Flexibility: The 3-Hydroxypropyl Chain Offers Greater Adaptability than Rigid or Short-Chain Analogs

The title compound possesses six rotatable bonds, with four contributed by the 3-hydroxypropyl chain (–N–CH₂–CH₂–CH₂–OH) [1]. This level of conformational freedom is intermediate between short-chain analogs such as N-methyl-4-methoxy-1-naphthalenesulfonamide (~2–3 rotatable bonds) and very long-chain analogs such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W7; ~8 rotatable bonds). In calmodulin and protein kinase C inhibition, W7 exhibits an IC₅₀ of 260 µM for PKC inhibition via phospholipid cofactor competition and also acts as a competitive ATP-site inhibitor at higher concentrations, demonstrating that flexible N-alkyl chains enable multiple binding modes [2]. The 3-hydroxypropyl chain of the title compound provides sufficient reach to engage distant hydrogen-bond partners while avoiding the entropic penalty and potential off-target promiscuity associated with longer, highly flexible chains like the 6-aminohexyl group.

Conformational entropy Induced fit binding Ligand flexibility

Dual Hydrogen Bond Donor Capacity of the Hydroxypropyl Sulfonamide: Advantage over N-Alkyl Analogs for Polar Binding Site Engagement

The title compound uniquely presents two hydrogen bond donors: the sulfonamide N–H and the terminal O–H of the 3-hydroxypropyl chain [1]. In contrast, N-isopropyl-4-methoxy-1-naphthalenesulfonamide and N-cyclohexyl-4-methoxy-1-naphthalenesulfonamide each have only one hydrogen bond donor (the sulfonamide N–H), while N,N-dialkyl analogs such as N,N-dibenzyl-4-methoxy-1-naphthalenesulfonamide have zero . In sulfonamide–carbonic anhydrase co-crystal structures, the sulfonamide N–H forms a critical hydrogen bond to the catalytic zinc-bound hydroxide or water molecule, while secondary interactions involving the N-substituent can modulate isoform selectivity [2]. The terminal hydroxyl of the 3-hydroxypropyl group can form an additional hydrogen bond with adjacent protein residues (e.g., Thr199/Thr200 in hCA II), potentially contributing to binding affinity and residence time that cannot be achieved by analogs lacking this donor.

Hydrogen bond network Sulfonamide NH Terminal hydroxyl

N-(3-Hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide: Evidence-Backed Application Scenarios for Scientific Procurement


Carbonic Anhydrase Isoform Selectivity Profiling: Exploiting 1-Naphthalene Geometry and Dual H-Bond Donor Motif

The 1-naphthalenesulfonamide scaffold, combined with the terminal hydroxyl capable of engaging the polar residues lining the CA active site rim (e.g., Thr199/Thr200 in hCA II, or isoform-specific residues in CA IX/XII), makes the title compound a candidate for profiling selectivity across the carbonic anhydrase family. The class-level evidence that 1-naphthalenesulfonamide derivatives achieve nanomolar Kᵢ values at CA IX [1] and that sulfonamide N–H geometry is critical for zinc coordination [2] indicates that this compound occupies a distinct chemical space from 2-naphthalenesulfonamide probes. Procurement of the 1-substituted regioisomer is essential for any CA screening campaign where 1- vs. 2-naphthalene SAR is being mapped.

Physicochemical Property-Driven Fragment or Lead Optimization Libraries

With a molecular weight of 295.36 Da, XLogP3 of 1.8, and balanced hydrogen bond donor/acceptor profile (2 HBD, 5 HBA), the title compound resides in favourable oral drug-like chemical space [1]. Its intermediate lipophilicity makes it suitable for inclusion in screening libraries targeting intracellular enzymes where excessive logP leads to non-specific membrane partitioning. The 6-rotatable-bond chain provides sufficient flexibility for induced-fit binding without the extreme entropic penalty of longer-chain analogs such as W7 [3]. Procurement of this compound over its more lipophilic N-cyclohexyl analog (logP 4.4) is indicated when aqueous solubility and reduced non-specific binding are prioritized.

Structure-Activity Relationship Studies on Naphthalenesulfonamide N-Substituent Effects Across Target Classes

The 3-hydroxypropyl N-substituent represents a functionally versatile intermediate between short hydrophobic chains (methyl, ethyl, isopropyl) and long polar chains (aminohexyl). This compound can serve as a reference point in SAR investigations of Mcl-1 protein–protein interaction inhibitors, where naphthalenesulfonamide derivatives have demonstrated selective binding to the BH3-binding groove [4], or in FABP4 inhibitor optimization, where naphthalene-1-sulfonamide derivatives were optimized to nanomolar potency [1]. The hydroxyl group provides a synthetic handle for further derivatization (e.g., esterification, oxidation to the carboxylic acid, or conversion to a leaving group for nucleophilic displacement), making this compound a versatile late-stage intermediate.

Computational Docking and Molecular Dynamics Studies Requiring a Hydoxyalkyl-Substituted Naphthalene Core

For computational chemists and structural biologists performing docking or molecular dynamics simulations of naphthalenesulfonamide–protein complexes, the title compound's 3-hydroxypropyl chain introduces a polarity gradient (non-polar hydrocarbon linker terminating in a polar hydroxyl) that can probe the existence of amphipathic binding channels on target surfaces. The availability of this compound as a discrete, purchasable chemical entity (CID 39730118) [1] enables experimental validation of computational predictions, a critical step in structure-based drug design workflows that cannot be accomplished with virtual compounds alone.

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